molecular formula C14H8Cl3N3S B14057269 7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine

7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine

Cat. No.: B14057269
M. Wt: 356.7 g/mol
InChI Key: VTYMAIZQZGURGC-UHFFFAOYSA-N
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Description

7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro and dichlorophenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Methylthio group addition: This step may involve nucleophilic substitution reactions using methylthiolating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the removal of the chloro groups or reduction of other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like thiols or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.

Medicine

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidine: Lacks the methylthio group.

    6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine: Lacks the chloro group at position 7.

    7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine: Lacks the dichlorophenyl group.

Uniqueness

The presence of the chloro, dichlorophenyl, and methylthio groups in 7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

Molecular Formula

C14H8Cl3N3S

Molecular Weight

356.7 g/mol

IUPAC Name

7-chloro-6-(2,6-dichlorophenyl)-2-methylsulfanylpyrido[2,3-d]pyrimidine

InChI

InChI=1S/C14H8Cl3N3S/c1-21-14-18-6-7-5-8(12(17)19-13(7)20-14)11-9(15)3-2-4-10(11)16/h2-6H,1H3

InChI Key

VTYMAIZQZGURGC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)Cl

Origin of Product

United States

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